molecular formula C42H82NO6P B1234128 [(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enyl] dihydrogen phosphate

[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enyl] dihydrogen phosphate

Cat. No.: B1234128
M. Wt: 728.1 g/mol
InChI Key: RURFWJXZZZCIOZ-KPEYJIHVSA-N
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Description

[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enyl] dihydrogen phosphate is a complex organic compound known for its significant role in various biochemical processes. This compound is a derivative of sphingosine-1-phosphate, which is involved in cellular signaling and regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enyl] dihydrogen phosphate typically involves multi-step organic reactions. The process begins with the preparation of the sphingosine backbone, followed by the introduction of the tetracos-15-enoyl group through amide bond formation. The final step involves the phosphorylation of the hydroxyl group to yield the dihydrogen phosphate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the double bonds within the compound, converting them into single bonds.

    Substitution: The amide and phosphate groups can participate in substitution reactions, where other functional groups replace them.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophilic reagents such as amines or alcohols can be used under basic conditions for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enyl] dihydrogen phosphate has numerous applications in scientific research:

    Chemistry: Used as a model compound to study complex organic reactions and mechanisms.

    Biology: Plays a role in cellular signaling pathways, particularly in the regulation of cell growth and apoptosis.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and autoimmune disorders.

    Industry: Utilized in the development of pharmaceuticals and biochemical assays.

Mechanism of Action

The compound exerts its effects primarily through its interaction with specific receptors on the cell surface, such as sphingosine-1-phosphate receptors. These interactions trigger various intracellular signaling pathways that regulate cellular functions, including proliferation, migration, and survival.

Comparison with Similar Compounds

Similar Compounds

    Sphingosine-1-phosphate: A closely related compound with similar biological functions.

    Ceramide-1-phosphate: Another sphingolipid involved in cellular signaling.

    Lysophosphatidic acid: A lipid mediator with overlapping signaling pathways.

Uniqueness

[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enyl] dihydrogen phosphate is unique due to its specific structural features, such as the tetracos-15-enoyl group and the dihydrogen phosphate ester. These features confer distinct biochemical properties and interactions compared to other similar compounds.

Properties

Molecular Formula

C42H82NO6P

Molecular Weight

728.1 g/mol

IUPAC Name

[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enyl] dihydrogen phosphate

InChI

InChI=1S/C42H82NO6P/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(45)43-40(39-49-50(46,47)48)41(44)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,35,37,40-41,44H,3-16,19-34,36,38-39H2,1-2H3,(H,43,45)(H2,46,47,48)/b18-17-,37-35+/t40-,41+/m0/s1

InChI Key

RURFWJXZZZCIOZ-KPEYJIHVSA-N

SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enyl] dihydrogen phosphate
Reactant of Route 2
[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enyl] dihydrogen phosphate
Reactant of Route 3
[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enyl] dihydrogen phosphate
Reactant of Route 4
[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enyl] dihydrogen phosphate
Reactant of Route 5
[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enyl] dihydrogen phosphate
Reactant of Route 6
[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enyl] dihydrogen phosphate

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